4,7-Difluoroindan-1-one: A Technical Guide to its Chemical Properties and Structure
4,7-Difluoroindan-1-one: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 4,7-Difluoroindan-1-one. The strategic incorporation of fluorine atoms into the indanone scaffold makes this compound a molecule of significant interest in medicinal chemistry and materials science. This document details its known physicochemical properties, provides hypothetical experimental protocols for its synthesis and analysis, and explores its potential as a building block in drug discovery.
Core Chemical Properties and Structure
4,7-Difluoroindan-1-one is a fluorinated derivative of indanone, a bicyclic aromatic ketone. The presence of two fluorine atoms on the benzene ring significantly influences its electronic properties and potential biological activity.
Physicochemical and Structural Data
The following table summarizes the key chemical and physical properties of 4,7-Difluoroindan-1-one. It is important to note that while some data is experimentally derived, other values are predicted based on computational models.
| Property | Value | Source |
| IUPAC Name | 4,7-difluoro-2,3-dihydro-1H-inden-1-one | [PubChem][1] |
| CAS Number | 130408-16-1 | [PubChem][1] |
| Molecular Formula | C₉H₆F₂O | [PubChem][1] |
| Molecular Weight | 168.14 g/mol | [PubChem][1] |
| Appearance | White to off-white solid | [ChemicalBook][1] |
| Melting Point | 115.0 - 119.0 °C | [TCI Chemicals][2] |
| Boiling Point | 254.7 ± 40.0 °C (Predicted) | [ChemicalBook][1] |
| Density | 1.362 ± 0.06 g/cm³ (Predicted) | [ChemicalBook][1] |
| SMILES | C1CC(=O)C2=C(C=CC(=C21)F)F | [PubChem][1] |
| InChI | InChI=1S/C9H6F2O/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3H,1,4H2 | [PubChem][1] |
| InChIKey | KMWBFTTYYGUTNW-UHFFFAOYSA-N | [PubChem][1] |
Experimental Protocols
Proposed Synthesis of 4,7-Difluoroindan-1-one
The synthesis of 4,7-Difluoroindan-1-one can be conceptually approached via a two-step process involving the formation of a suitable propionyl chloride followed by an intramolecular Friedel-Crafts acylation.
Step 1: Synthesis of 3-(2,5-Difluorophenyl)propionyl chloride
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Materials: 3-(2,5-Difluorophenyl)propionic acid, thionyl chloride (SOCl₂), and a suitable solvent such as toluene.
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Procedure:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(2,5-Difluorophenyl)propionic acid (1 equivalent).
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Add an excess of thionyl chloride (approximately 2-3 equivalents).
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Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
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After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
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The resulting crude 3-(2,5-Difluorophenyl)propionyl chloride can be used in the next step without further purification.
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Step 2: Intramolecular Friedel-Crafts Acylation
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Materials: 3-(2,5-Difluorophenyl)propionyl chloride, aluminum chloride (AlCl₃), and a dry, inert solvent such as dichloromethane (DCM).
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Procedure:
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In a separate flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane.
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Cool the suspension to 0 °C using an ice bath.
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Slowly add a solution of 3-(2,5-Difluorophenyl)propionyl chloride in dry dichloromethane to the AlCl₃ suspension with vigorous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, carefully quench the reaction by pouring it onto crushed ice and adding concentrated hydrochloric acid.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 4,7-Difluoroindan-1-one.
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Spectroscopic Analysis Protocol
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Prepare a solution of 4,7-Difluoroindan-1-one (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
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Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Infrared (IR) Spectroscopy:
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Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.
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Mass Spectrometry (MS):
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Analyze the sample using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS, to determine the molecular weight and fragmentation pattern.
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Spectroscopic Data and Interpretation (Predicted)
As experimental spectra are not publicly available, this section provides a predicted analysis based on the known structure of 4,7-Difluoroindan-1-one.
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¹H NMR: The spectrum is expected to show two signals in the aromatic region, likely appearing as complex multiplets due to H-F coupling. The aliphatic region should display two triplets corresponding to the two methylene groups of the five-membered ring.
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¹³C NMR: The spectrum should exhibit nine distinct carbon signals. The carbonyl carbon will appear significantly downfield (around 190-200 ppm). The carbons attached to fluorine will show characteristic splitting (C-F coupling).
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¹⁹F NMR: Two signals are expected for the two non-equivalent fluorine atoms on the aromatic ring.
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Infrared (IR) Spectroscopy: A strong absorption band is predicted in the range of 1700-1720 cm⁻¹ corresponding to the C=O stretching of the ketone. Strong bands in the 1100-1300 cm⁻¹ region are expected for the C-F stretching vibrations.
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Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 168. Common fragmentation patterns would likely involve the loss of CO (m/z = 140) and subsequent rearrangements.
Applications in Drug Development and Research
The indanone scaffold is a privileged structure in medicinal chemistry, found in various pharmacologically active compounds.[3] The introduction of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
Role as a Scaffold for Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies.[4] The indanone core can serve as a versatile scaffold for the design of such inhibitors. The ketone group can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. The aromatic ring and the five-membered ring provide a rigid framework for orienting substituents to target specific pockets within the ATP-binding site. The fluorine atoms in 4,7-Difluoroindan-1-one can modulate the electronic properties of the aromatic ring and form favorable interactions with the protein target.
Visualizations
Synthetic Pathway for 4,7-Difluoroindan-1-one
Caption: A proposed two-step synthesis of 4,7-Difluoroindan-1-one.
Workflow for Kinase Inhibitor Development
References
- 1. 4,7-DIFLUOROINDAN-1-ONE CAS#: 130408-16-1 [m.chemicalbook.com]
- 2. 4,7-Difluoro-2,3-dihydro-1H-inden-1-one | 130408-16-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]


